2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

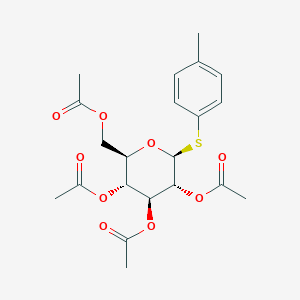

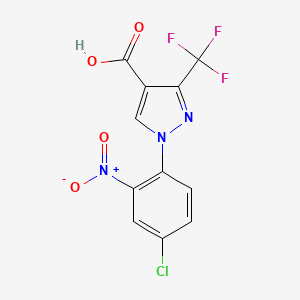

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a compound with the molecular formula C21H17ClN2O . It has a molecular weight of 348.8 g/mol . The IUPAC name for this compound is 2-chloro-N-(9-ethylcarbazol-3-yl)benzamide .

Synthesis Analysis

The synthesis of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide involves the reaction of 3-amino-9-ethyl-9H-carbazole with chloroacetyl chloride . The reaction of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide with appropriate mercapto-heterocyclics results in the formation of the title compounds .Molecular Structure Analysis

The molecular structure of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide can be represented by the InChI string: InChI=1S/C21H17ClN2O/c1-2-24-19-10-6-4-7-15(19)17-13-14(11-12-20(17)24)23-21(25)16-8-3-5-9-18(16)22/h3-13H,2H2,1H3,(H,23,25) . The compound has a complexity of 485 .Chemical Reactions Analysis

The reaction of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide with appropriate mercapto-heterocyclics resulted in the formation of the title compounds . The chemical structures of the compounds were elucidated by IR, 1H-NMR, FABMS spectral data and elemental analysis .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 34 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 348.1029409 g/mol .科学的研究の応用

Photopolymerization

Carbazole-based compounds, including those similar to the one , have been used in photopolymerization . Their optical properties make them suitable for this application. They show efficient photoinduced electron-transfer properties, which are crucial for photopolymerization .

Dye Photosensitization

These compounds can be used as dyes/photosensitizers . They are ideal for this purpose due to their extended-conjugated chromophores decorated with electron donating and accepting groups .

Antimicrobial Agents

Carbazole derivatives have been used extensively in the medical field as antimicrobial agents . They have shown promising results in combating various microbial infections .

Antitumor Agents

These compounds have also been used as antitumor agents . Their unique properties make them effective in inhibiting the growth of tumor cells .

Anti-inflammatory Agents

Carbazole derivatives have anti-inflammatory properties . They can be used to reduce inflammation in various medical conditions .

Antioxidant Agents

These compounds have been used as antioxidants . They help in neutralizing harmful free radicals in the body .

Psychotropic Agents

Carbazole derivatives have been used as psychotropic agents . They affect mental activity, behavior, or perception and can be used in treating mental disorders .

Organic Light Emitting Diodes (OLEDs)

Carbazole-based compounds can be used in the fabrication of OLEDs . Their unique properties make them suitable for this application .

将来の方向性

The compound and its derivatives have shown notable antimicrobial activity . Some of the compounds were particularly active on E. coli, while others on C. albicans . The most significant result is represented by their exceptional anti-biofilm activity, particularly against the P. aeruginosa biofilm . The cytotoxicity assay revealed that at concentrations lower than 100 μg/mL, the tested compounds do not induce cytotoxicity and do not alter the mammalian cell cycle . These findings suggest potential future directions for the development of new antimicrobial agents based on this compound.

特性

IUPAC Name |

2-chloro-N-(9-ethylcarbazol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c1-2-19-14-6-4-3-5-12(14)13-9-11(7-8-15(13)19)18-16(20)10-17/h3-9H,2,10H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPBNOXHXIDWDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)CCl)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2366312.png)

![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)

![1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2366320.png)

![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)

![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride](/img/no-structure.png)